Sphondin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sphondin Profile and Biological Activities

| Property | Description |

|---|---|

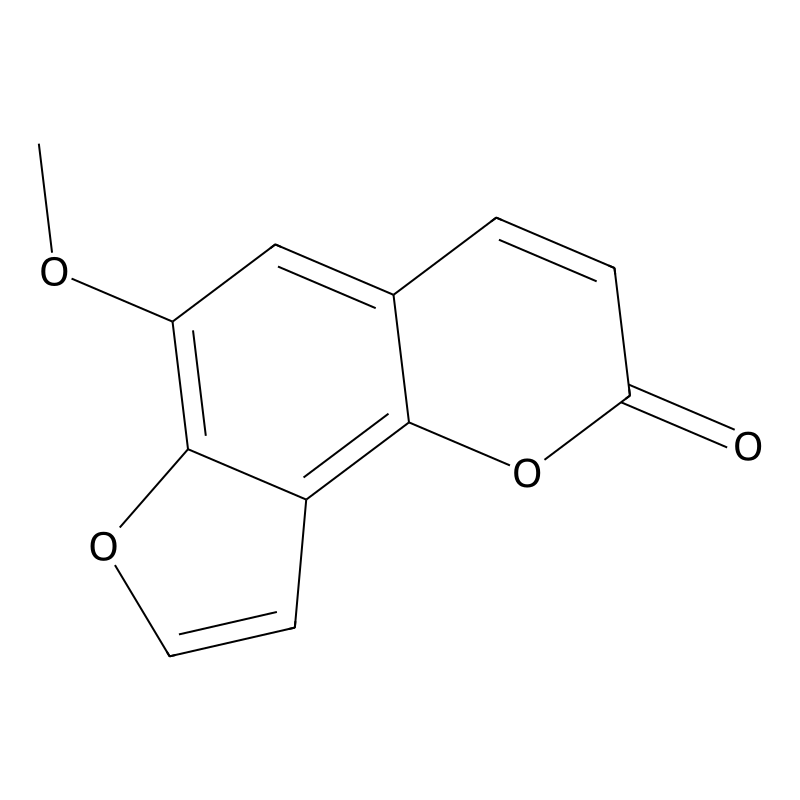

| IUPAC Name | 8-Methoxy-[1]benzofuro[3,2-c]chromen-6-one [1] [2] |

| CAS Registry Number | 483-66-9 [3] |

| Molecular Formula | C₁₂H₈O₄ [3] |

| Molecular Weight | 216.19 g/mol [3] |

| Chemical Class | Angular Furanocoumarin (derivative of angelicin) [1] [2] [4] |

| Chemical Structure | A coumarin core fused with a furan ring at the 7,8-positions (angular type) with a methoxy (-OCH₃) substituent [1] [2]. |

| Biological Activity | Experimental Model | Key Findings | Reported Values / Concentration |

|---|---|---|---|

| Anti-inflammatory | A549 human lung adenocarcinoma cells [3] | Inhibits IL-1β-induced COX-2 protein and PGE₂ release; suppresses NF-κB activity. | - |

| Nitric Oxide (NO) Production Inhibition | In vitro assay [3] | Inhibits iNOS expression, not direct iNOS enzyme activity. | - |

| Anticonvulsant | In vivo study [1] [2] [3] | Shows activity in models for seizure control. | - |

| Antiproliferative | In vitro study [3] | Inhibits cell proliferation, induces G2/M cell cycle arrest. | 0.05 - 15.0 µM |

| Anti-Hepatitis B Virus (HBV) | In vitro study [1] [2] | Shows activity against Hepatitis B virus. | - |

| Delayed Phototoxicity | Aedes aegypti (mosquito) [3] | Exhibits delayed phototoxic effects. | - |

Experimental Insights and Research Protocols

For your experimental design, here are key methodological insights from recent studies on furanocoumarins like sphondin.

Anti-HBV Activity Assessment: Research on furanocoumarins for HBV targets the persistent covalently closed circular DNA (cccDNA). Standard protocols use HepG2.2.15 cell lines, which are transfected with the HBV genome and constitutively produce viral particles [5] [6]. Key endpoints include measuring reductions in HBsAg, HBeAg, HBV DNA, and cccDNA levels using techniques like ELISA and qPCR [5].

Antiproliferative Activity Assay: The study identifying this compound's G2/M arrest effect [3] likely employed standard cell viability assays (e.g., MTT) and flow cytometry for cell cycle analysis across a concentration range of 0.05 to 15.0 µM.

Anti-inflammatory Mechanism Analysis: Research in A549 cells involved stimulating inflammation with IL-1β [3]. This compound's effect was evaluated by measuring reductions in COX-2 protein levels (Western blot) and PGE2 release (ELISA). Mechanistic studies confirmed NF-κB pathway suppression [3].

The following diagram illustrates the anti-inflammatory mechanism of this compound in airway inflammation models, integrating key pathway relationships from the experimental data:

Pharmacological Potential and Research Directions

This compound's multi-target activities suggest several promising research directions for drug development:

- Anti-inflammatory Therapeutics: Potential as an inhaled anti-inflammatory agent for airway diseases like asthma and COPD, given its action in lung epithelial cells and suppression of the NF-κB/COX-2/PGE₂ pathway [3].

- Oncology Research: Ability to induce G2/M cell cycle arrest merits investigation into its mechanisms, such as tubulin polymerization inhibition or DNA damage checkpoint activation [3].

- Antiviral Applications: Anti-HBV activity aligns with interest in natural metabolites for hepatitis B treatment, potentially through cccDNA targeting or transcriptional inhibition [1] [2] [6].

- Central Nervous System (CNS) Disorders: Anticonvulsant activity suggests potential for developing new antiepileptic agents [1] [2].

References

- 1. Methoxyfuranocoumarins of Natural Origin–Updating ... [mdpi.com]

- 2. Methoxyfuranocoumarins of Natural Origin–Updating Biological ... [pmc.ncbi.nlm.nih.gov]

- 3. | CAS: 483-66-9 | Biological Activity | BioCrick this compound [biocrick.com]

- 4. Botanical Sources, Chemistry, Analysis, and Biological ... [mdpi.com]

- 5. Therapeutic interventions aimed at cccDNA - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. Metabolites from traditional Chinese botanical drugs with ... [frontiersin.org]

Sphondin natural source Heracleum laciniatum

Chemical Identity and Natural Sources

Sphondin is a furanocoumarin derivative with the following key identifiers:

| Property | Description |

|---|---|

| CAS Number | 483-66-9 [1] [2] |

| Molecular Formula | C₁₂H₈O₄ [1] [2] |

| Molecular Weight | 216.19 g/mol [1] [2] |

| IUPAC Name | 6-methoxyfuro[2,3-h]chromen-2-one [1] [2] |

| Plant Source | Heracleum laciniatum [3] |

This compound has also been reported in other Heracleum species, including H. dissectum and H. vicinum [1].

Key Quantitative Biological Data

The table below summarizes experimental data on this compound's anti-inflammatory effects from a study using human pulmonary epithelial cells (A549) [3].

| Experimental Parameter | Effect of this compound | Experimental Context |

|---|---|---|

| COX-2 Protein Expression | Concentration-dependent attenuation (10-50 μM) | IL-1β-induced inflammation in A549 cells |

| PGE2 Release | Concentration-dependent attenuation (10-50 μM) | IL-1β-induced inflammation in A549 cells |

| COX-2 mRNA Expression | Attenuated by 50 μM this compound | IL-1β-induced inflammation in A549 cells |

| COX-2 Enzyme Activity | No effect (10-50 μM) | Direct enzyme activity assay |

| NF-κB Pathway Activation | Partial inhibition of IkB-α degradation, p65 translocation, and DNA-protein complex formation | 50 μM this compound, comparable to effect of known inhibitor PDTC (50 μM) |

Detailed Experimental Protocol

The foundational study on this compound's anti-inflammatory mechanism provides a methodology that can serve as a protocol template [3].

- Cell Line: Human pulmonary epithelial cell line (A549)

- Cell Culture and Treatment:

- Culture A549 cells in appropriate medium (e.g., F-12K or DMEM) with standard supplements (10% FBS, penicillin/streptomycin) at 37°C with 5% CO₂.

- Pre-treat cells with this compound (10-50 μM) for a specified time (e.g., 1 hour) before inducing inflammation with IL-1β (e.g., 2 ng/mL).

- Key Assays and Measurements:

- Protein Analysis: Assess COX-2 protein levels via western blotting after extracting total cellular protein.

- Prostaglandin Measurement: Quantify PGE2 release in cell culture supernatant using an enzyme immunoassay (EIA).

- mRNA Analysis: Measure COX-2 mRNA expression using reverse transcription-polymerase chain reaction (RT-PCR).

- NF-κB Pathway Analysis:

- Monitor degradation of IkB-α in the cytosol by western blotting.

- Detect translocation of the p65 subunit from cytosol to nucleus via cellular fractionation and western blot.

- Assess NF-κB DNA-binding activity in nuclear extracts using an electrophoretic mobility shift assay (EMSA).

Mechanism of Action and Signaling Pathway

This compound inhibits IL-1β-induced inflammatory response by partially blocking NF-κB signaling, rather than through direct inhibition of COX-2 enzyme activity or MAPK pathways (p44/42, p38, JNK) [3]. The following diagram illustrates this pathway and the points where this compound intervenes.

This compound inhibits IL-1β-induced inflammation by partially suppressing NF-κB activation, subsequently reducing COX-2 expression and PGE2 release. Note: Solid arrows depict established pathway; dashed red lines indicate inhibitory action.

Research Implications and Future Directions

- Therapeutic Potential: The specific inhibition of pathway-induced COX-2 expression positions this compound as a promising candidate for developing anti-inflammatory drugs, particularly for airway inflammation [3].

- Broader Bioactivity: As a furanocoumarin, this compound shares a structural class with compounds demonstrating anticancer potential through mechanisms like NF-κB inactivation, cell cycle arrest, and apoptosis induction in various cancer cell lines [4].

- Critical Research Gaps: Current data is confined to in vitro models. Advancing research requires in vivo validation in animal models of inflammation, comprehensive ADME/Tox profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

Biological Activities and Mechanisms

Sphondin exhibits multiple pharmacological activities relevant to drug development. Key findings from recent research are summarized below.

| Biological Activity | Observed Effect / Model | Proposed Mechanism of Action |

|---|---|---|

| Anti-inflammatory [1] [2] | Inhibits IL-1β-induced PGE₂ release in A549 (human lung epithelial) cells [1]. | Suppresses COX-2 protein expression, not enzyme activity; acts through suppression of NF-κB activity [1] [2]. |

| Anti-proliferative [1] [2] | Causes G2/M cell cycle arrest at low micromolar concentrations (0.05-15.0 µM) [1]. | Suggested to have anti-tumor effects; specific molecular targets under investigation [2]. |

| Anticonvulsant [3] [1] [2] | Not specified | Activity noted, though detailed studies and mechanisms are less current compared to other areas [3] [2]. |

| Other Activities | Activity against Hepatitis B Virus [3]. | Specific mechanism not fully elucidated in provided search results. |

The anti-inflammatory mechanism of this compound, particularly its action on the COX-2/PGE₂ pathway, has been relatively well-studied. The diagram below illustrates this signaling pathway and how this compound intervenes.

Research Applications and Protocols

For researchers aiming to investigate this compound, here is a synthesis of practical experimental information and key research directions.

In Vitro Bioactivity Assay (Anti-inflammatory)

Sample Preparation and Handling

- Solubility: Soluble in DMSO (e.g., 30 mg/mL). Stock solutions are typically prepared in DMSO and then diluted in the cell culture medium [1]. Sonication is recommended to aid dissolution [1] [2].

- Storage: Desiccate at -20°C for the solid powder. Stock solutions in DMSO can be stored at -80°C for several months [1] [2].

Emerging Research Directions

Sourcing for Research

This compound is commercially available from several chemical suppliers for research purposes. Pricing is typically based on milligram quantity and purity.

| Supplier | Purity | Package Size | Price |

|---|---|---|---|

| TargetMol [1] | -- | 5 mg | $263.00 |

| Ambeed [4] | 95+% | 5 mg | $130.00 |

| Arctom [4] | ≥95% | 5 mg | $129.00 |

| American Custom Chemicals [4] | 95.00% | 5 mg | $498.26 |

| ChemScene [4] [5] | -- | 1 mg | $140.00 |

Summary and Research Considerations

This compound is a promising natural product derivative with a defined chemical profile. Its anti-inflammatory activity via inhibition of the NF-κB/COX-2/PGE₂ pathway is its most mechanistically supported action [1] [2]. Other activities like anti-proliferation and anticonvulsant effects warrant deeper investigation into their molecular targets [3] [1] [2].

References

- 1. | COX | Prostaglandin Receptor | TargetMol this compound [targetmol.com]

- 2. | CAS:483-66-9 | Coumarins | Manufacturer BioCrick this compound [biocrick.com]

- 3. Methoxyfuranocoumarins of Natural Origin–Updating ... [mdpi.com]

- 4. |lookchem this compound [lookchem.com]

- 5. | 483-66-9 this compound [chemicalbook.com]

Sphondin IL-1β induced COX-2 inhibition protocol

Background and Significance

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins (PGs), which are lipid mediators involved in inflammation [1]. The two main isoforms, COX-1 and COX-2, have distinct roles:

- COX-1 is constitutively expressed and performs "housekeeping" functions like gastric cytoprotection and platelet aggregation [1] [2].

- COX-2 is primarily an inducible enzyme, upregulated by stimuli like pro-inflammatory cytokines (e.g., IL-1β), and is responsible for producing PGs that mediate pain, fever, and inflammation [1] [2].

Inhibiting COX-2 expression, rather than its enzyme activity, is a viable strategy for mitigating inflammation without the side effects associated with direct enzyme inhibition. Sphondin, isolated from Heracleum laciniatum, has been shown to inhibit IL-1β-induced COX-2 expression and subsequent PGE₂ release in human pulmonary epithelial cells (A549) [3] [4]. Its mechanism involves suppression of the NF-κB signaling pathway, positioning it as a potential candidate for anti-inflammatory drug development, particularly for airway inflammation [3] [4] [5].

Detailed Experimental Protocol

The following protocol is adapted from Yang et al. (2002) for investigating the effect of this compound on IL-1β-induced COX-2 expression in A549 cells [3] [4].

Cell Culture and Pretreatment

- Cell Line: Human pulmonary epithelial cell line (A549).

- Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

- Pretreatment: Seed cells in culture plates and allow to adhere overnight. Pretreat cells with varying concentrations of This compound (10-50 μM) [3] [4] or vehicle control (e.g., DMSO, concentration not exceeding 0.1%) for a specified period (e.g., 1-2 hours) prior to stimulation.

- Stimulation: After pretreatment, stimulate cells with IL-1β (e.g., 2 ng/mL) to induce COX-2 expression. Include controls (untreated, vehicle, and IL-1β-only).

Assessment of COX-2 Protein Expression

- Protein Extraction: Lyse cells after IL-1β stimulation (e.g., 24 hours) using RIPA buffer containing protease and phosphatase inhibitors.

- Western Blot Analysis:

- Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

- Block membrane with 5% non-fat milk.

- Incubate with primary antibodies: anti-COX-2 and a loading control (e.g., β-actin).

- Incubate with appropriate HRP-conjugated secondary antibodies.

- Detect bands using enhanced chemiluminescence (ECL) substrate and visualize.

- Expected Outcome: this compound (10-50 μM) should cause a concentration-dependent attenuation of IL-1β-induced COX-2 protein levels [3].

Assessment of PGE₂ Release

- Cell Culture and Treatment: Treat cells as described in Section 1.

- PGE₂ Measurement: Collect cell culture supernatant after IL-1β stimulation (e.g., 24 hours).

- Quantification: Use a PGE₂ enzyme immunoassay (EIA) kit per manufacturer's instructions to measure PGE₂ concentration in the supernatant.

- Expected Outcome: this compound (10-50 μM) should concentration-dependently reduce IL-1β-induced PGE₂ release [3] [4].

Analysis of COX-2 mRNA Expression

- RNA Isolation: Extract total RNA from treated cells using TRIzol reagent or a similar kit.

- Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

- Synthesize cDNA from equal amounts of RNA.

- Perform PCR amplification with specific primers for COX-2 and a housekeeping gene (e.g., GAPDH).

- Analyze PCR products via agarose gel electrophoresis.

- Expected Outcome: this compound (50 μM) should attenuate the IL-1β-induced increase in COX-2 mRNA [3] [4].

Investigation of Mechanism: NF-κB Pathway

- NF-κB Activation Assay:

- Cytosolic and Nuclear Fractionation: Separate cytosolic and nuclear proteins using a commercial kit.

- Western Blot Analysis:

- Probe cytosolic fractions for IκB-α.

- Probe nuclear fractions for p65 NF-κB.

- Electrophoretic Mobility Shift Assay (EMSA): Analyze NF-κB-specific DNA-protein complex formation in nuclear extracts.

- Expected Outcome: this compound (50 μM) should partially inhibit IL-1β-induced IκB-α degradation, p65 NF-κB nuclear translocation, and NF-κB-DNA complex formation [3] [4].

Key Control Experiments

- COX-2 Enzyme Activity: To confirm this compound does not directly inhibit COX-2 enzyme activity, treat IL-1β-stimulated cells with this compound (10-50 μM) or a known selective COX-2 inhibitor (e.g., NS-398, 0.01-1 μM), then measure PGE₂ production. This compound should not affect enzyme activity, unlike NS-398 [3].

- MAPK Signaling: To assess specificity, analyze the effect of this compound (50 μM) on IL-1β-induced activation of p44/42 MAPK, p38 MAPK, and JNK via Western blot. This compound should not affect these pathways [3] [4].

Summary of Key Quantitative Data

The table below summarizes the core experimental findings from Yang et al. (2002) regarding this compound's effects [3] [4].

| Experimental Parameter | Treatment Conditions | Key Findings | Citation |

|---|---|---|---|

| COX-2 Protein Expression | IL-1β + this compound (10-50 μM) | Concentration-dependent attenuation | [3] [4] |

| PGE₂ Release | IL-1β + this compound (10-50 μM) | Concentration-dependent inhibition | [3] [4] |

| COX-2 mRNA Expression | IL-1β + this compound (50 μM) | Attenuation of IL-1β-induced increase | [3] [4] |

| COX-2 Enzyme Activity | IL-1β + this compound (10-50 μM) | No direct inhibitory effect | [3] |

| IκB-α Degradation | IL-1β + this compound (50 μM) | Partial inhibition | [3] [4] |

| p65 NF-κB Translocation | IL-1β + this compound (50 μM) | Partial inhibition | [3] [4] |

| NF-κB-DNA Binding | IL-1β + this compound (50 μM) | Partial inhibition | [3] [4] |

| MAPK Activation (p44/42, p38, JNK) | IL-1β + this compound (50 μM) | No significant effect | [3] [4] |

Signaling Pathway and Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.

Proposed Mechanism of this compound Action

This compound inhibits IL-1β-induced COX-2 expression primarily by suppressing the NF-κB signaling pathway, without affecting MAPK pathways or direct COX-2 enzyme activity.

Experimental Workflow

A typical workflow for studying this compound's effects involves cell culture, pretreatment, stimulation, and various downstream analyses.

Critical Considerations for Researchers

- This compound Specificity: this compound suppresses COX-2 expression but does not directly inhibit COX-2 enzyme activity. This distinguishes it from classic NSAIDs and selective COX-2 inhibitors (coxibs) like celecoxib [3] [2].

- Mechanism Insight: The primary mechanism involves partial inhibition of the NF-κB pathway. This compound does not affect the IL-1β-induced activation of p44/42 MAPK, p38 MAPK, or JNK, indicating a specific action [3] [4].

- Phototoxicity Warning: As a furanocoumarin, this compound can be phototoxic and photocarcinogenic. Appropriate safety precautions, such as avoiding unnecessary light exposure during experiments, are essential [6] [7].

- Solubility and Storage: this compound is soluble in DMSO (~25 mg/mL). Stock solutions should be prepared in DMSO and stored at -20°C to -80°C for long-term stability. Include vehicle controls with equivalent DMSO concentrations in all experiments [6] [5].

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure ... [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships for the synthesis of selective ... [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound , isolated from Heracleum laciniatum, on... [hub.tmu.edu.tw]

- 4. Effects of this compound, isolated from Heracleum laciniatum, on ... [pubmed.ncbi.nlm.nih.gov]

- 5. | this compound | Prostaglandin Receptor | TargetMol COX [targetmol.com]

- 6. | this compound | 483-66-9 | Invivochem COX [invivochem.com]

- 7. | CAS:483-66-9 | Coumarins | Manufacturer BioCrick this compound [biocrick.com]

Sphondin: Mechanism and Anti-inflammatory Application Notes

Sphondin is a furanocoumarin derivative isolated from plants of the Heracleum genus. Research indicates it possesses anti-inflammatory properties by specifically targeting the COX-2/PGE2 pathway in human pulmonary epithelial cells (A549 line) [1] [2] [3]. The core finding is that this compound inhibits IL-1β-induced COX-2 protein expression and PGE2 release, likely through suppression of the NF-κB signaling pathway, rather than by directly inhibiting the COX-2 enzyme's activity [1] [3]. This makes it a compound of interest for researching airway inflammation.

Molecular Mechanism of Action

The proposed mechanism by which this compound exerts its effect is summarized in the following signaling pathway diagram:

The diagram illustrates that the inhibitory effect of this compound occurs upstream, by partially blocking the NF-κB signaling pathway, ultimately leading to reduced synthesis of COX-2 and PGE2 release [1].

Summary of Key Experimental Data

The quantitative data from the primary research is consolidated in the tables below for easy reference.

Table 1: this compound Treatment Conditions and Effects on A549 Cells

| Parameter | Details & Conditions | Observation / Outcome |

|---|---|---|

| Cell Line | A549 (Human pulmonary epithelial cells) | Standard model for lung inflammation studies [1]. |

| Stimulus | IL-1β | Induces COX-2 expression and PGE2 release [1]. |

| This compound Pretreatment | 10 - 50 µM for an unspecified period prior to IL-1β stimulation [1] [2] | Concentration-dependent attenuation of COX-2 protein and PGE2 release [1]. |

| Key Measurement | COX-2 protein levels (Immunoblotting), PGE2 release (Assay) | Significant inhibition at 50 µM [1]. |

| COX-2 Enzyme Activity | Tested with selective inhibitor NS-398 (0.01-1 µM) as control | This compound (10-50 µM) had no effect on enzyme activity [1]. |

| Primary Mechanism | Suppression of NF-κB activity | Inhibits IκB-α degradation and p65 NF-κB nuclear translocation [1]. |

Table 2: this compound Physicochemical & Pharmacological Profile

| Property | Description |

|---|---|

| CAS Number | 483-66-9 [2] [3] [4]. |

| Molecular Formula | C₁₂H₈O₄ [2] [3]. |

| Molecular Weight | 216.19 g/mol [2] [3]. |

| Purity | ≥98% (as typically supplied for research) [2] [4]. |

| Solubility (in vitro) | ~25 mg/mL in DMSO (~115.64 mM) [2]. |

| Reported Activities | Anti-inflammatory, anticonvulsant, anti-proliferative [3] [4]. |

Detailed Experimental Protocol

This protocol outlines the methodology for assessing the effect of this compound on IL-1β-induced PGE2 release in A549 cells, based on referenced studies [1].

Workflow Overview

The high-level experimental workflow is as follows:

Materials

- Cell Line: A549 human lung adenocarcinoma cells (e.g., from RIKEN Bioresource Center) [5].

- Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, at 37°C in a 5% CO₂ humidified atmosphere [5].

- Test Compound: this compound (purity ≥98%) [2] [4].

- Stimulant: Recombinant human IL-1β.

- Key Reagents: DMSO (for preparing this compound stock solution), PGE2 enzyme immunoassay (EIA) kit or equivalent.

Step-by-Step Procedure

- Cell Seeding and Culture: Seed A549 cells into multi-well culture plates (e.g., 12 or 24-well) at an appropriate density (e.g., 1-2 x 10⁵ cells/mL) and allow them to adhere and grow to ~70-80% confluence under standard culture conditions [5].

- Serum Starvation (Optional): Prior to treatment, serum-starve the cells (e.g., in DMEM with 0.5% FBS) for several hours or overnight to synchronize the cell cycle and reduce background signal [1].

- This compound Pretreatment:

- Prepare a stock solution of this compound in DMSO (e.g., 25-50 mM) [2].

- Dilute the stock solution in serum-free or low-serum culture medium to the final working concentrations (10, 25, and 50 µM). Include a vehicle control (DMSO at the same dilution as the highest this compound concentration).

- Replace the cell culture medium with the medium containing this compound or vehicle. Pretreat the cells for a specified period (e.g., 1 hour) [1].

- IL-1β Stimulation: After pretreatment, stimulate the cells by adding recombinant human IL-1β directly to the medium at a final concentration of 1-10 ng/mL. Continue to incubate the cells for a defined period, such as 24 hours [1].

- Collection of Conditioned Media: After the stimulation period, carefully collect the conditioned media from each well into microcentrifuge tubes.

- Centrifuge the media (e.g., 1000 x g for 5-10 minutes) to pellet any floating cells or debris.

- Transfer the clarified supernatant into new tubes. The supernatants can be used immediately for PGE2 measurement or stored at -80°C for future analysis.

- PGE2 Release Assay:

- Quantify the amount of PGE2 in the conditioned media using a commercial PGE2 enzyme immunoassay (EIA) kit or a similar validated method (e.g., ELISA), strictly following the manufacturer's instructions.

- Use the provided standards to generate a standard curve for accurate quantification.

- Normalize the PGE2 concentration to the total cellular protein content in each well (determined by a protein assay like BCA or Bradford) to account for variations in cell number.

Critical Notes for Researchers

- Specificity of Effect: The assay confirms that this compound inhibits PGE2 release by suppressing COX-2 expression, not by acting as a direct COX-2 enzyme inhibitor. Including a selective COX-2 enzyme inhibitor (like NS-398) as a control can help validate this mechanism [1].

- Phototoxicity Considerations: this compound is a furanocoumarin. Some compounds in this class are phototoxic and can cause photoallergy [2]. Standard laboratory lighting is likely safe, but it may be prudent to minimize unnecessary light exposure during handling.

- Solubility and Vehicle Control: this compound is soluble in DMSO, and the final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5% to avoid cytotoxicity. The vehicle control group is essential [2].

References

- 1. Effects of this compound , isolated from Heracleum laciniatum, on... [pubmed.ncbi.nlm.nih.gov]

- 2. | COX | 483-66-9 | Invivochem this compound [invivochem.com]

- 3. | COX | Prostaglandin Receptor | TargetMol this compound [targetmol.com]

- 4. | 483-66-9 | COX | MOLNOVA this compound [molnova.com]

- 5. The COX-2/PGE2 Response Pathway Upregulates ... [mdpi.com]

Sphondin-Mediated Suppression of NF-κB Signaling: Mechanistic Insights and Experimental Protocols for Anti-inflammatory Drug Development

Then, I will now begin writing the main body of the article.

Introduction to Sphondin and NF-κB Signaling

This compound (chemically known as 483-66-9; C₁₂H₈O₄) is a furanocoumarin derivative isolated from Heracleum laciniatum that has demonstrated significant anti-inflammatory properties through its modulation of key inflammatory pathways. [1] [2] This natural compound has attracted considerable research interest due to its ability to suppress critical inflammatory mediators without direct enzyme inhibition, suggesting a unique mechanism of action. Particularly relevant is this compound's capacity to inhibit IL-1β-induced cyclooxygenase-2 (COX-2) expression and subsequent prostaglandin E₂ (PGE₂) release in human pulmonary epithelial cells (A549 cell line), positioning it as a promising candidate for therapeutic development against airway inflammation and other inflammatory conditions. [3] [4]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway represents one of the most crucial regulatory systems in inflammation and immunity. [5] This transcription factor family controls the expression of over 500 genes involved in cellular transformation, survival, proliferation, invasion, angiogenesis, and inflammation. [6] NF-κB comprises five protein members in mammals: p50, p52, RelA (p65), c-Rel, and RelB, which form various homodimers and heterodimers to regulate gene expression. [5] [7] Under resting conditions, NF-κB dimers are sequestered in the cytoplasm through interaction with inhibitory proteins known as IκBs (Inhibitor of κB). [5] Upon cellular stimulation by diverse signals including cytokines like IL-1β, bacterial products, or stress inducers, a cascade of events leads to IκB phosphorylation and degradation, resulting in NF-κB nuclear translocation and activation of target genes. [5] [6] [8]

The significance of NF-κB in human disease pathogenesis is substantial, with its aberrant activation documented in chronic inflammatory diseases, autoimmune disorders, and various cancers. [6] [8] In the context of airway inflammation, NF-κB activation leads to increased expression of pro-inflammatory genes including COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins that mediate pain, fever, and inflammation. [3] [4] The discovery that this compound specifically targets this pathway without affecting COX-2 enzyme activity directly highlights its potential as a targeted therapeutic agent with potentially fewer side effects than conventional anti-inflammatory drugs.

Mechanism of this compound-Mediated NF-κB Suppression

Detailed Molecular Pathway

This compound exerts its anti-inflammatory effects through a multi-tiered approach targeting the NF-κB signaling cascade, specifically within the canonical (classical) activation pathway. Research utilizing human pulmonary epithelial cells (A549) has demonstrated that this compound (at 50 μM concentration) partially inhibits IL-1β-induced IκB-α degradation in the cytosol, thereby preventing the liberation and subsequent nuclear translocation of active NF-κB dimers. [3] [4] This mechanism is distinct from other NF-κB inhibitors that target upstream kinases or the proteasomal degradation machinery.

The inhibitory effect extends to the nuclear translocation of the p65 subunit (RelA), a critical component of the most prevalent and transcriptionally active NF-κB heterodimer. By impeding p65 movement from the cytosol to the nucleus, this compound effectively reduces the formation of NF-κB-specific DNA-protein complexes in the nuclear compartment. [3] This disruption of DNA binding capacity consequently attenuates the transcription of NF-κB-responsive genes, including those encoding pro-inflammatory mediators. Importantly, this compound does not affect the IL-1β-induced activations of p44/42 MAPK, p38 MAPK, and JNK, indicating a specific action on the NF-κB pathway rather than general suppression of all IL-1β signaling. [3]

Further mechanistic studies reveal that this compound's suppression of NF-κB activity results in downstream inhibition of COX-2 expression at both protein and mRNA levels. [3] [4] This reduction in COX-2 synthesis leads to decreased PGE₂ release, a major prostaglandin involved in inflammation and pain signaling. It is crucial to note that this compound does not directly inhibit COX-2 enzyme activity, as evidenced by its inability to reduce PGE₂ production in cell-free systems, unlike specific COX-2 inhibitors such as NS-398. [3] This distinction highlights this compound's unique mechanism focusing on transcriptional regulation rather than enzyme inhibition.

Table 1: Key Experimental Findings on this compound's Effects on NF-κB Signaling

| Experimental Parameter | Effect of this compound (50 μM) | Significance |

|---|---|---|

| IL-1β-induced IκB-α degradation | Partial inhibition | Prevents NF-κB liberation from cytoplasmic retention |

| p65 nuclear translocation | Partial inhibition | Reduces nuclear availability of transcriptionally active NF-κB |

| NF-κB-DNA complex formation | Partial inhibition | Attenuates transcription of pro-inflammatory genes |

| COX-2 protein expression | Concentration-dependent inhibition (10-50 μM) | Reduces synthetic capacity for prostaglandin production |

| COX-2 mRNA expression | Significant inhibition | Demonstrates action at transcriptional level |

| PGE₂ release | Concentration-dependent inhibition (10-50 μM) | Ultimately reduces inflammatory signaling |

| COX-2 enzyme activity | No direct effect | Distinct from traditional NSAIDs |

NF-κB Signaling Pathway Visualization

The following diagram illustrates the NF-κB signaling pathway and this compound's specific point of intervention:

Diagram 1: this compound Inhibition of NF-κB Signaling Pathway. This diagram illustrates the canonical NF-κB activation pathway induced by IL-1β and the specific points where this compound exerts its inhibitory effects (shown in red). This compound partially inhibits IκB-α degradation and subsequent nuclear translocation of NF-κB (particularly the p65 subunit), ultimately reducing COX-2 expression and PGE₂ release.

Quantitative Analysis of this compound's Effects

Concentration-Dependent Response Profile

The anti-inflammatory efficacy of this compound demonstrates a clear concentration-dependent relationship across multiple parameters of NF-κB signaling and inflammatory mediator production. In A549 human pulmonary epithelial cells, this compound at concentrations ranging from 10 to 50 μM progressively attenuates IL-1β-induced COX-2 protein expression, with maximal inhibition observed at 50 μM. [3] [4] This concentration-dependent suppression extends to PGE₂ release, where the same concentration range effectively reduces prostaglandin production in stimulated cells. [3]

The specificity of this compound's action is highlighted by its lack of effect on COX-2 enzyme activity even at the highest effective concentrations (50 μM), in sharp contrast to the selective COX-2 inhibitor NS-398, which concentration-dependently (0.01-1 μM) inhibits COX-2 enzymatic activity. [3] This pharmacological profile confirms that this compound operates specifically at the level of gene expression regulation rather than direct enzyme inhibition. Furthermore, this compound at 50 μM concentration does not affect the IL-1β-induced activations of p44/42 MAPK, p38 MAPK, and JNK pathways, reinforcing its specific targeting of the NF-κB axis. [3]

Table 2: Concentration-Dependent Effects of this compound on Inflammatory Markers in A549 Cells

| Concentration (μM) | COX-2 Protein Expression | COX-2 mRNA Expression | PGE₂ Release | NF-κB Nuclear Translocation | COX-2 Enzyme Activity |

|---|---|---|---|---|---|

| 10 μM | Partial inhibition | Not tested | Partial inhibition | Not tested | No effect |

| 50 μM | Significant inhibition | Significant inhibition | Significant inhibition | Partial inhibition | No effect |

| NS-398 (0.01-1 μM) | No direct effect | No direct effect | Reduction via enzyme inhibition | No direct effect | Concentration-dependent inhibition |

Beyond its effects on COX-2 and PGE₂, this compound exhibits additional biological activities that complement its anti-inflammatory properties. Research has shown that this compound possesses anti-proliferative activity and causes G2/M cell cycle arrest at concentrations of 0.05-15.0 μM, suggesting potential applications in proliferative disorders. [1] [2] Additionally, this compound demonstrates NO production inhibitory activity through effects on iNOS expression rather than direct inhibition of iNOS enzyme activity, further supporting its pattern of targeting inflammatory processes at the transcriptional level. [2] These complementary activities position this compound as a multi-faceted therapeutic candidate with potential applications in various inflammation-associated conditions.

Experimental Protocols and Methodologies

In Vitro Assessment of NF-κB Inhibition

Protocol 1: Evaluation of this compound Effects on IL-1β-Induced COX-2 Expression and PGE₂ Release in A549 Cells

Purpose: To assess the concentration-dependent effects of this compound on IL-1β-induced inflammatory responses in human pulmonary epithelial cells. [3] [4]

Materials and Reagents:

- A549 human pulmonary epithelial cell line (ATCC CCL-185)

- This compound (CAS: 483-66-9) stock solution (30 mg/mL in DMSO)

- Recombinant human IL-1β

- Cell culture medium (F-12K with 10% FBS)

- COX-2 selective inhibitor NS-398 (positive control)

- PGE₂ enzyme immunoassay (EIA) kit

- COX-2 antibody for Western blotting

- TRIzol reagent for RNA isolation

- Reverse transcription and PCR reagents

Methodology:

Cell Culture and Pretreatment: Culture A549 cells in F-12K medium supplemented with 10% FBS at 37°C in 5% CO₂. Seed cells at appropriate densities in multi-well plates and allow to adhere for 24 hours. Pretreat cells with this compound (10-50 μM) or vehicle control (DMSO) for 2 hours prior to IL-1β stimulation.

IL-1β Stimulation: Stimulate cells with IL-1β (typically 10 ng/mL) for various time points depending on the readout: 6-8 hours for COX-2 protein analysis, 4-6 hours for mRNA analysis, and 24 hours for PGE₂ measurement.

COX-2 Protein Analysis: Harvest cells after 6-8 hours of IL-1β stimulation. Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with anti-COX-2 antibody. Use β-actin as loading control.

COX-2 mRNA Analysis: Isolate total RNA using TRIzol reagent after 4-6 hours of IL-1β stimulation. Perform reverse transcription followed by PCR amplification using COX-2-specific primers. Normalize results to GAPDH or β-actin expression.

PGE₂ Measurement: Collect cell culture supernatants after 24 hours of IL-1β stimulation. Measure PGE₂ levels using a commercial EIA kit according to manufacturer's instructions.

COX-2 Enzyme Activity Assessment: To determine if this compound directly affects COX-2 enzyme activity, treat IL-1β-stimulated cells with this compound (10-50 μM) or NS-398 (0.01-1 μM) and measure PGE₂ production. Alternatively, use cell-free systems with purified COX-2 enzyme.

Expected Results: this compound pretreatment should concentration-dependently attenuate IL-1β-induced COX-2 protein and mRNA expression, as well as PGE₂ release. Unlike NS-398, this compound should not directly inhibit COX-2 enzyme activity. [3]

Mechanistic Studies on NF-κB Pathway

Protocol 2: Investigation of this compound Effects on NF-κB Activation Steps

Purpose: To delineate the specific mechanisms by which this compound inhibits NF-κB signaling, including IκB-α degradation, p65 nuclear translocation, and DNA binding. [3]

Materials and Reagents:

- A549 cells

- This compound stock solution (as in Protocol 1)

- NF-κB inhibitor PDTC (positive control)

- Cytoplasmic and nuclear extraction kit

- Antibodies for IκB-α, p65, lamin B1 (nuclear marker), β-tubulin (cytoplasmic marker)

- EMSA (electrophoretic mobility shift assay) kit with κB consensus oligonucleotide

- Proteasome inhibitor MG-132 (optional)

Methodology:

IκB-α Degradation Analysis: Pretreat A549 cells with this compound (50 μM) or PDTC (50 μM) for 2 hours, followed by IL-1β stimulation for 0-60 minutes. Prepare cytoplasmic extracts at various time points. Analyze IκB-α levels by Western blotting. Use proteasome inhibitor MG-132 as additional control.

p65 Nuclear Translocation Assessment: Culture cells on chamber slides or prepare coverslips. Pretreat with this compound (50 μM) or PDTC (50 μM) for 2 hours, followed by IL-1β stimulation for 30-60 minutes. Fix cells, permeabilize, and stain with anti-p65 antibody and appropriate fluorescent secondary antibody. Counterstain nuclei with DAPI. Visualize using fluorescence microscopy. Alternatively, separate cytoplasmic and nuclear fractions and analyze p65 distribution by Western blotting using lamin B1 and β-tubulin as markers.

NF-κB DNA Binding Activity: Prepare nuclear extracts from treated cells (as in step 2). Perform EMSA using ³²P-labeled κB consensus oligonucleotide. Incubate nuclear proteins with labeled probe, separate protein-DNA complexes by non-denaturing PAGE, and visualize by autoradiography. For supershift assays, include p65 antibody in binding reactions.

Kinase Activation Profiling: To assess specificity, examine the effect of this compound on IL-1β-induced activation of MAPK pathways (p44/42 MAPK, p38 MAPK, JNK) using phospho-specific antibodies in Western blotting.

Expected Results: this compound should partially inhibit IL-1β-induced IκB-α degradation, reduce p65 nuclear translocation, and diminish NF-κB DNA binding activity. It should not significantly affect IL-1β-induced activation of MAPK pathways. [3]

Therapeutic Potential and Future Directions

The compelling experimental evidence for this compound's NF-κB suppressive activity positions this natural furanocoumarin as a promising candidate for therapeutic development in various inflammatory conditions. The specific inhibition of the NF-κB-COX-2-PGE₂ axis in pulmonary epithelial cells suggests particular relevance for airway inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and respiratory distress syndromes. [3] [4] The fact that this compound operates through transcriptional regulation rather than direct enzyme inhibition may offer advantages in terms of side effect profiles compared to traditional NSAIDs.

Beyond respiratory conditions, the central role of NF-κB in numerous pathological processes suggests broader therapeutic applications for this compound. NF-κB dysregulation has been implicated in rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and various cancers. [6] [8] In the context of colorectal cancer specifically, NF-κB activation promotes tumor development and progression through regulation of angiogenesis, cell survival, and inflammation. [9] [10] The demonstrated anti-proliferative activity of this compound, causing G2/M cell cycle arrest at concentrations of 0.05-15.0 μM, further supports its potential investigation in oncology applications. [1] [2]

Future research directions should prioritize structure-activity relationship studies to optimize this compound's potency and pharmacological properties, in vivo validation in appropriate disease models, and detailed toxicological profiling. Particularly valuable would be investigations comparing this compound's efficacy and safety profile with existing NF-κB inhibitors and anti-inflammatory agents. The concentration-dependent effects observed in vitro provide a solid foundation for determining appropriate dosing regimens in future animal studies and eventual clinical trials.

Conclusion

This compound represents a naturally derived compound with a specific mechanism of action targeting the NF-κB signaling pathway. Through partial inhibition of IκB-α degradation and subsequent nuclear translocation of NF-κB, this compound effectively suppresses the expression of pro-inflammatory mediators including COX-2 and PGE₂ without directly inhibiting COX-2 enzyme activity. The well-established experimental protocols for evaluating this compound's effects provide researchers with robust methodologies to further explore its therapeutic potential and optimize its properties for clinical application. As research continues to unravel the full scope of this compound's biological activities and molecular targets, this natural furanocoumarin offers promising avenues for the development of novel anti-inflammatory therapies with potentially favorable safety profiles.

References

- 1. | COX | Prostaglandin Receptor | TargetMol this compound [targetmol.com]

- 2. | CAS: 483-66-9 | Biological Activity | BioCrick this compound [biocrick.com]

- 3. Effects of this compound , isolated from Heracleum laciniatum, on... [hub.tmu.edu.tw]

- 4. Effects of this compound , isolated from Heracleum laciniatum, on... [pubmed.ncbi.nlm.nih.gov]

- 5. - NF - Wikipedia κB [en.wikipedia.org]

- 6. Inhibiting NF-κB Activation by Small Molecules As a ... [pmc.ncbi.nlm.nih.gov]

- 7. -kB NF overview | Abcam pathway [abcam.com]

- 8. Therapeutic potential of inhibition of the NF - κB in the... pathway [pmc.ncbi.nlm.nih.gov]

- 9. - NF and angiogenesis: insights into colorectal cancer... κB pathway [eurjmedres.biomedcentral.com]

- 10. Inhibition of nuclear factor-κB signaling suppresses Spint1- ... [pubmed.ncbi.nlm.nih.gov]

Sphondin Application Notes: Targeting HBx for Hepatitis B Functional Cure

References

- 1. efficiently blocks HBsAg production and cccDNA... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. Asiatic acid inhibits HBV cccDNA transcription by promoting HBx ... [virologyj.biomedcentral.com]

- 3. Therapeutic interventions aimed at cccDNA - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic interventions aimed at cccDNA: unveiling... [frontiersin.org]

Comprehensive Application Note: Sphondin as a Novel Inhibitor of HBV cccDNA Transcription via Targeted HBx Degradation

Introduction

Hepatitis B virus (HBV) infection remains a formidable global health challenge, with approximately 257 million people living with chronic hepatitis B worldwide. The persistence of the viral infection is primarily attributed to covalently closed circular DNA (cccDNA), a stable episomal form of the viral genome that resides in the nuclei of infected hepatocytes and serves as the transcriptional template for all viral RNAs. Current antiviral therapies, including nucleos(t)ide analogues (NAs) and interferon-α, can suppress viral replication but rarely achieve viral eradication due to their inability to eliminate cccDNA. This persistence necessitates lifelong treatment and maintains the risk of disease progression to cirrhosis and hepatocellular carcinoma. The HBx protein plays a crucial role in maintaining cccDNA transcriptional activity by counteracting host restriction factors. Recent research has identified Sphondin, a natural compound derived from traditional medicinal plants, as a promising therapeutic agent that specifically targets the HBx-cccDNA interaction, offering a novel strategy for achieving a functional cure for chronic HBV infection [1] [2].

Mechanism of Action

Molecular Basis of this compound-Mediated cccDNA Suppression

This compound exerts its potent antiviral activity through a highly specific molecular mechanism that disrupts the essential interaction between HBx and cccDNA. The compound preferentially binds to the HBx protein at a specific residue (Arg72), which triggers the 26S proteasome-mediated degradation of HBx. This targeted degradation subsequently reduces the recruitment of HBx to cccDNA, leading to significant inhibition of cccDNA transcription without affecting the actual cccDNA levels. The mechanistic pathway involves the disruption of HBx's ability to degrade the host restriction factor Smc5/6, which normally suppresses viral transcription. By promoting HBx degradation, this compound allows Smc5/6 to accumulate and maintain its repressive effect on the cccDNA minichromosome, thereby reducing the production of all viral RNAs and antigens, including HBsAg and HBeAg [1].

Signaling Pathway Visualization

Figure 1: this compound inhibits cccDNA transcription by promoting proteasomal degradation of HBx, which restores Smc5/6-mediated suppression of viral transcription. Created with DOT language.

Quantitative Efficacy Data

Antiviral Activity of this compound in Experimental Models

Extensive in vitro studies have demonstrated that this compound exhibits potent and dose-dependent inhibition of key HBV replication markers. The compound significantly reduces both extracellular and intracellular HBsAg production while simultaneously suppressing HBV RNA levels through its effect on cccDNA transcriptional activity. The concentration-dependent efficacy was observed across multiple cell culture models of HBV infection, with notable effects on viral antigens, DNA replication intermediates, and cccDNA transcription. Genetic studies confirm that the absence of HBx or introduction of an R72A mutation completely abrogates this compound's antiviral effects, validating the specificity of its mechanism of action [1].

Table 1: Quantitative Antiviral Activity of this compound in HBV Infection Models

| Parameter | Baseline Levels | This compound Treatment | Inhibition (%) | Experimental Model |

|---|---|---|---|---|

| HBsAg Production | 100% | Significant reduction | >70% | HBV-infected cells |

| HBV RNA Levels | 100% | Marked inhibition | >70% | HBV-infected cells |

| cccDNA Transcription | 100% | Strong suppression | >70% | cccDNA minichromosome |

| HBx Protein Stability | 100% | Promoted degradation | >60% | HepG2 cells |

| Cellular Viability | 100% | Maintained | >90% | HepG2 & primary hepatocytes |

Comparative Efficacy of Natural Products Targeting cccDNA

Several natural products have shown promise in targeting cccDNA through diverse mechanisms, with varying degrees of efficacy. The field of natural product research for HBV therapy has identified multiple compounds that interfere with cccDNA at different stages of its life cycle, including formation, epigenetic regulation, and transcriptional activity. While this compound represents one of the most specific HBx-targeting compounds identified to date, other natural products have demonstrated efficacy through alternative mechanisms.

Table 2: Comparison of Natural Products with Anti-cccDNA Activity

| Compound | Source | Mechanism of Action | IC50/Effective Concentration | Experimental Model |

|---|---|---|---|---|

| This compound | Traditional medicinal plants | Promotes HBx degradation via proteasome | Low micromolar range | HBV-infected cells & humanized liver mice |

| Dehydrocheilanthifolin (DHCH) | Corydalis saxicola | Inhibits pgRNA packaging or DNA polymerase activity | cccDNA: 8.25 μM | HepG2.2.15 cells |

| Methyl helicterate | Helicteres angustifolia | Reduces HBsAg, HBeAg, HBV DNA, cccDNA | 15.8 μM | HepG2.2.15 cells |

| Curcumin | Turmeric | Reduces viral load and cccDNA | 30 μM (halves cccDNA) | d-imHCs |

| Epigallocatechin gallate (EGCG) | Green tea | Hinders viral transcription and replication | 22.9 μg/ml (60% cccDNA reduction) | Cell culture models |

| Asiaticoside | Hydrocotyle sibthorpioides | Inhibits HBsAg, HBeAg, and cccDNA | Not specified | HepG2.2.15 cells |

Experimental Protocols

In Vitro Assessment of this compound Antiviral Efficacy

Objective: To evaluate the inhibitory effects of this compound on HBV replication markers in cultured hepatoma cell lines.

Materials:

- HepG2.2.15 cells (constitutively replicating HBV)

- Primary human hepatocytes infected with HBV

- This compound stock solution (10 mM in DMSO)

- Cell culture media and supplements

- HBsAg and HBeAg ELISA kits

- RNA extraction kit and RT-qPCR reagents

- Cytotoxicity detection kit (e.g., MTT, CCK-8)

Procedure:

Cell Seeding and Treatment:

- Seed HepG2.2.15 cells or HBV-infected primary hepatocytes in 96-well or 24-well plates at appropriate densities (e.g., 1×10⁴ cells/well for 96-well plates).

- After 24 hours, treat cells with this compound at concentrations ranging from 1-100 μM, including a DMSO vehicle control.

- Incubate cells for 48-72 hours at 37°C with 5% CO₂.

Supernatant Collection for Antigen Quantification:

- Collect culture supernatants by centrifugation at 500×g for 5 minutes.

- Transfer clarified supernatants to new tubes and store at -20°C until analysis.

- Quantify HBsAg and HBeAg levels using commercial ELISA kits according to manufacturer protocols.

Intracellular RNA Extraction and Analysis:

- Lyse cells using TRIzol reagent and extract total RNA following standard protocols.

- Synthesize cDNA using reverse transcriptase with random hexamers or HBV-specific primers.

- Perform quantitative PCR using primers targeting HBV RNAs (including pgRNA) and normalize to housekeeping genes (e.g., GAPDH).

Cytotoxicity Assessment:

- Treat parallel cell cultures with identical this compound concentrations.

- Assess cell viability using MTT assay: add 0.5 mg/mL MTT solution, incubate 4 hours, dissolve formazan crystals in DMSO, measure absorbance at 570 nm.

- Calculate CC₅₀ (cytotoxic concentration for 50% of cells) using nonlinear regression.

Data Analysis: Calculate IC₅₀ values for HBsAg reduction, HBV RNA suppression, and selectivity index (SI = CC₅₀/IC₅₀). Statistical significance can be determined using one-way ANOVA with post-hoc tests [1] [2].

HBx Degradation Assay

Objective: To confirm this compound-mediated degradation of HBx protein via the 26S proteasome pathway.

Materials:

- HEK293T or HepG2 cells

- HBx expression plasmid

- This compound stock solution

- Proteasome inhibitors (MG132, bortezomib)

- Western blot reagents and antibodies (anti-HBx, anti-DDB1, anti-β-actin)

- Immunoprecipitation reagents

- Split luciferase assay components (for HBx-DDB1 interaction studies)

Procedure:

Cell Transfection and Treatment:

- Transfect HEK293T or HepG2 cells with HBx expression plasmid using appropriate transfection reagent.

- After 24 hours, treat cells with this compound (1-50 μM) alone or in combination with proteasome inhibitors (e.g., 10 μM MG132).

- Incubate for 12-24 hours.

Protein Extraction and Analysis:

- Lyse cells in RIPA buffer containing protease inhibitors.

- Quantify protein concentration using BCA assay.

- Separate proteins by SDS-PAGE and transfer to PVDF membranes.

- Probe membranes with anti-HBx, anti-DDB1, and loading control antibodies.

- Visualize using enhanced chemiluminescence and quantify band intensities.

HBx-DDB1 Interaction Assay:

- Use split luciferase system with HBx-LgBit and SmBit-DDB1 constructs.

- Measure luminescence after treatment with this compound to quantify interaction inhibition.

- Perform immunoprecipitation with anti-HBx antibody followed by Western blot with anti-DDB1 to confirm findings.

Data Analysis: Calculate percentage reduction in HBx protein levels and HBx-DDB1 interaction. Demonstrate dose-dependency and proteasome involvement in the degradation process [1] [3] [4].

cccDNA Transcription Activity Assay

Objective: To assess the effect of this compound on cccDNA transcriptional activity in HBV-infected cells.

Materials:

- HBV-infected primary human hepatocytes or HepG2-NTCP cells

- This compound stock solution

- Nuclei isolation kit

- cccDNA-specific extraction reagents (Hirt extraction method)

- DpnI restriction enzyme (to digest rcDNA)

- qPCR reagents with cccDNA-specific primers

- Chromatin immunoprecipitation (ChIP) reagents

Procedure:

Cell Infection and Treatment:

- Infect HepG2-NTCP cells or primary human hepatocytes with HBV (MOI 100-500).

- After establishment of infection (5-7 days), treat with this compound for 72 hours.

cccDNA Isolation and Quantification:

- Harvest cells and isolate nuclei using hypotonic lysis buffer.

- Perform Hirt extraction to isolate cccDNA: lyse cells with Hirt buffer, precipitate with NaCl, extract with phenol-chloroform, and ethanol precipitate.

- Treat with plasmid-safe ATP-dependent DNase and DpnI to eliminate contaminating rcDNA and plasmid DNA.

- Quantify cccDNA using qPCR with primers flanking the gap region of HBV genome.

Chromatin Immunoprecipitation (ChIP):

- Cross-link proteins to DNA with formaldehyde.

- Sonicate chromatin to 200-500 bp fragments.

- Immunoprecipitate with antibodies against HBx, RNA polymerase II, or histone modifications.

- Reverse cross-links and purify DNA for qPCR analysis with cccDNA-specific primers.

Nuclear Run-On Assay:

- Isolate nuclei from treated and control cells.

- Incubate with biotin-16-UTP to label nascent transcripts.

- Extract RNA and purify biotinylated RNA using streptavidin beads.

- Analyze HBV transcript levels by RT-qPCR.

Data Analysis: Normalize cccDNA levels to cellular DNA content. Calculate reduction in cccDNA-associated HBx recruitment and transcriptional activity. Express results as percentage of untreated controls [1] [2] [5].

Experimental Workflow Visualization

Figure 2: Comprehensive workflow for evaluating this compound's anti-HBV activity, from initial screening to functional validation. Created with DOT language.

Research and Therapeutic Context

Comparative Mechanisms of cccDNA-Targeting Approaches

The persistent nature of HBV cccDNA has prompted investigation of diverse therapeutic strategies beyond conventional antiviral approaches. Current research focuses on multiple mechanisms to disable cccDNA, including direct cleavage, epigenetic silencing, transcriptional repression, and immune-mediated clearance. This compound represents a unique approach within this landscape by specifically targeting the viral HBx protein, which plays a critical role in maintaining cccDNA transcriptional activity. Other investigated approaches include:

Transcriptional Repressors: Engineered repressor TALEs (rTALEs) fused with KRAB domains can target HBV DNA and induce epigenetic silencing through DNA methylation, effectively reducing cccDNA transcription [6].

Cytokine-Mediated Suppression: IL6 has been shown to inhibit cccDNA transcription by reducing histone acetylation and altering transcription factor binding to cccDNA [5].

Protein-Protein Interaction Inhibitors: Nitazoxanide (NTZ) inhibits the HBx-DDB1 interaction, leading to restoration of Smc5/6 levels and suppression of viral transcription [3] [4].

Epigenetic Modifiers: Various natural products, including curcumin and EGCG, have demonstrated ability to reduce cccDNA levels or transcriptional activity through mechanisms that may involve epigenetic modifications [2] [7].

The therapeutic potential of this compound lies in its specific targeting of a viral protein essential for cccDNA transcription, potentially offering a favorable safety profile compared to approaches that directly manipulate host epigenetic machinery. However, it is important to note that despite promising preclinical research, no natural product has yet achieved clinical validation for cccDNA clearance, highlighting the significant translational challenges in this field [2] [7].

Conclusion

This compound represents a promising novel therapeutic candidate for chronic HBV infection by specifically targeting the HBx-cccDNA axis. Its well-defined mechanism of action—promoting proteasomal degradation of HBx—effectively suppresses cccDNA transcription and subsequent viral antigen production. The comprehensive protocols outlined in this application note provide researchers with robust methodologies to evaluate this compound's antiviral activity, mechanism of action, and potential therapeutic utility. While further investigation is needed to address challenges such as bioavailability, optimal dosing regimens, and potential resistance mechanisms, this compound's unique approach to disrupting cccDNA maintenance positions it as a valuable candidate for combination therapies aimed at achieving functional cure of chronic hepatitis B.

References

- 1. efficiently blocks HBsAg production and this compound ... cccDNA [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic interventions aimed at cccDNA : unveiling... [frontiersin.org]

- 3. Inhibition of HBV Transcription From cccDNA With Nitazoxanide by Targeting the HBx–DDB1 Interaction - PMC [ncbi.nlm.nih.gov]

- 4. Inhibition of HBV Transcription From cccDNA With Nitazoxanide by Targeting the HBx-DDB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IL6 Inhibits HBV Transcription by Targeting the... | PLOS One [journals.plos.org]

- 6. of replication of hepatitis B virus using Inhibition ... transcriptional [bmcinfectdis.biomedcentral.com]

- 7. Therapeutic interventions aimed at cccDNA [pubmed.ncbi.nlm.nih.gov]

Sphondin solubility DMSO and stock solution preparation

Sphondin: Compound Background

This compound (CAS 483-66-9) is a furanocoumarin natural product isolated from plants of the Heracleum genus, such as Heracleum sibiricum L. [1]. It has garnered research interest due to its documented biological activities, which include:

- Anti-inflammatory Effects: this compound inhibits IL-1β-induced COX-2 protein expression and PGE2 release in A549 cells (a human pulmonary epithelial cell line) by suppressing NF-κB activity [2] [1].

- Anti-proliferative Activity: It demonstrates anti-tumor effects, causing G2/M cell cycle arrest in B16F10 melanoma cells at concentrations of 0.05-15.0 µM [2] [1].

- Other Activities: this compound also shows inhibitory activity against nitric oxide (NO) production and has been investigated for anticonvulsant and phototoxic properties [2] [1].

Its primary molecular targets include COX-2, PGE2, NF-κB, and iNOS [1]. The following diagram outlines its major documented mechanism of action related to anti-inflammatory effects.

Solubility and Physicochemical Profile

The table below summarizes the key physicochemical properties of this compound, which are critical for planning experiments.

Table 1: Physicochemical Properties of this compound [2] [3]

| Property | Value |

|---|---|

| CAS Number | 483-66-9 |

| Molecular Formula | C₁₂H₈O₄ |

| Molecular Weight | 216.19 g/mol |

| Appearance | Off-white to light yellow solid powder |

| Melting Point | 189-191 °C |

| Storage | Desiccate at -20°C |

This compound is soluble in various organic solvents, with DMSO being the most commonly used for preparing stock solutions for in vitro assays.

Table 2: Solubility of this compound [2] [1]

| Solvent | Solubility |

|---|---|

| DMSO | ~25 mg/mL (~115.64 mM) |

| Acetone | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

Stock Solution Preparation Protocol

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which is a standard and convenient concentration for many cell-based assays.

Materials and Equipment

- This compound powder

- Anhydrous DMSO (≥99.9% purity) [4]

- Analytical balance

- Sterile microcentrifuge tubes (e.g., 1.5 mL)

- Micropipettes and tips

- Vortex mixer

- Ultrasonic bath (optional)

Step-by-Step Procedure

Weighing: Tare a sterile microcentrifuge tube. Accurately weigh out 21.62 mg of this compound powder and transfer it to the tube.

- Calculation: (100 mmol/L / 1000) * 0.001 L * 216.19 g/mol = 0.02162 g = 21.62 mg for a 1 mL stock.

Dissolution: Add 1 mL of anhydrous DMSO directly to the tube containing the powder.

Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder appears fully dissolved. To ensure complete dissolution and to obtain a higher solubility, warm the tube at 37°C and shake it in an ultrasonic bath for a short period [1].

Aliquoting: For long-term stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.

Storage: Label the aliquots clearly with the compound name, concentration, date, and passage number. Store at -20°C or below [2] [1]. Under these conditions, the stock solution is typically stable for several months.

Experimental Use and Formulation

For cell-based experiments, the concentrated stock solution in DMSO must be diluted into aqueous culture media. It is critical to maintain the final concentration of DMSO at a level that is non-toxic to the cells (typically ≤0.1% v/v). Below are standard formulations for preparing working solutions from your stock.

Table 3: Formulation Guides for Cell-Based Assays [2]

| Formulation | Composition (sequential addition) | Final this compound Concentration (Example) |

|---|---|---|

| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (11.56 mM) |

| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.56 mM) |

| Formulation 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (11.56 mM) |

Example Workflow for Cell Treatment: This diagram illustrates the typical workflow for preparing and applying this compound treatments to cell cultures, incorporating key quality control steps.

Critical Notes for Experimental Success

- Purity of DMSO: Always use high-purity, anhydrous DMSO. Lower purity grades may contain water and impurities that degrade this compound and affect experimental results [4].

- Thawing Protocol: Before use, remove the stock solution aliquot from -20°C and allow it to warm to room temperature in a sealed state before opening. This prevents water condensation from the air into the solution, which could compromise stability [1].

- Solution Stability: While stock solutions in DMSO are stable for months when stored properly, it is recommended to prepare and use working solutions on the same day whenever possible [1].

- Photoreactivity: As a furanocoumarin, this compound can be photoreactive [2]. While standard laboratory lighting is usually acceptable, consider minimizing unnecessary light exposure during handling and storage.

References

Sphondin anti-inflammatory research applications

Mechanism of Action and Signaling Pathway

Sphondin exerts anti-inflammatory effects primarily by suppressing the expression of COX-2 rather than inhibiting its enzyme activity. The key mechanism involves the NF-κB signaling pathway [1] [2].

In human pulmonary epithelial cells (A549), pro-inflammatory cytokines like IL-1β trigger a cascade that leads to NF-κB activation. This compound intervenes by partially inhibiting the degradation of IκB-α in the cytosol and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. This prevents the formation of the NF-κB-specific DNA-protein complex necessary for the transcription of pro-inflammatory genes, including COX-2. The reduced COX-2 expression leads to decreased synthesis and release of prostaglandin E2 (PGE₂), a key inflammatory mediator [1].

The following diagram illustrates this signaling pathway and the points of inhibition by this compound.

Summary of Quantitative Biological Data

The table below summarizes key experimental findings on this compound's anti-inflammatory and anti-proliferative activities from cellular and molecular studies.

| Bioactivity | Experimental Model | Concentration/Dose | Observed Effect | Source |

|---|---|---|---|---|

| Anti-inflammatory | A549 human pulmonary epithelial cells | 10 - 50 µM | Concentration-dependent attenuation of IL-1β-induced COX-2 protein expression and PGE₂ release. | [1] [2] |

| A549 cells | 50 µM | Attenuation of IL-1β-induced COX-2 mRNA expression. Partial inhibition of IκB-α degradation and p65 NF-κB nuclear translocation. | [1] | |

| Anti-proliferative | Not specified (In vivo) | 0.05 - 15.0 µM | Anti-proliferative activity and induction of G2/M cell cycle arrest. | [2] |

| Target Interaction | In silico docking with CASP-3 | Binding energy: -6.5 kcal/mol | Strong conventional hydrogen bonding, suggesting potential for modulating apoptosis in kidney disease. | [3] |

| In silico docking with SOD | Binding energy: -5.7 kcal/mol | Significant interaction, suggesting potential for reducing oxidative stress. | [3] |

Detailed Experimental Protocols

Protocol 1: Assessing Anti-inflammatory Activity in A549 Cells

This protocol is adapted from foundational research on this compound's mechanism of action [1].

1. Cell Culture and Pre-treatment

- Culture A549 cells (human pulmonary epithelial cell line) in appropriate medium (e.g., F-12K or DMEM) supplemented with 10% FBS and 1% penicillin-streptromycin at 37°C in a 5% CO₂ atmosphere.

- Seed cells in culture plates and allow to adhere overnight until they reach 70-80% confluence.

- Pre-treat cells with this compound at various concentrations (e.g., 10, 25, 50 µM) dissolved in DMSO. Include a vehicle control (DMSO only) and a positive control, such as the NF-κB inhibitor PDTC (50 µM).

- After pre-treatment for a specified period (e.g., 1-2 hours), stimulate inflammation by adding human recombinant IL-1β (e.g., 1-10 ng/mL) to the culture medium.

2. Sample Collection and Analysis

- Protein Extraction and Western Blot: After stimulation (e.g., 24 hours), lyse cells to extract total protein. Determine protein concentration using a BCA or Bradford assay. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2, IκB-α, p65 NF-κB, and a loading control (e.g., β-actin). Use appropriate secondary antibodies and detect via chemiluminescence.

- PGE₂ Release Measurement: Collect cell culture supernatant after stimulation. Quantify PGE₂ levels using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

- RNA Extraction and RT-qPCR: Extract total RNA from cells at an earlier time point (e.g., 6-8 hours post-stimulation). Synthesize cDNA and perform real-time quantitative PCR (RT-qPCR) using primers specific for COX-2 mRNA and a housekeeping gene (e.g., GAPDH).

3. Key Controls

- Include an unstimulated control (no IL-1β).

- Use a selective COX-2 enzyme inhibitor (e.g., NS-398, 0.01-1 µM) to confirm that this compound does not directly inhibit COX-2 activity.

The experimental workflow for this protocol is summarized in the following diagram.

Protocol 2: In Silico Molecular Docking Analysis

This protocol is based on a system pharmacological study that investigated this compound's interactions with proteins involved in kidney dysfunction [3].

1. Protein and Ligand Preparation

- Retrieve the 3D crystal structures of target proteins (e.g., CASP-3 (PDB ID: 3GJQ) and Superoxide Dismutase, SOD (PDB ID: 5YTO)) from the RCSB Protein Data Bank.

- Prepare the proteins for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and defining charge distributions.

- Retrieve the 3D chemical structure of this compound in SDF format from the PubChem database (CID: 108104).

- Convert the SDF file to PDB format and optimize the ligand structure by minimizing its energy. Assign partial charges and define rotatable bonds.

2. Docking Simulation

- Use molecular docking software such as AutoDock Vina or AutoDock 4.

- Define the docking grid (search space) to encompass the active site or relevant binding pocket of the target protein.

- Run the docking simulation to generate multiple binding poses.

- Analyze the results based on the calculated binding energy (kcal/mol). A more negative value indicates a more stable binding interaction.

- Visualize the best poses using molecular visualization tools (e.g., Discovery Studio Visualizer, PyMOL) to identify specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Application Notes for Research and Development

- Therapeutic Potential: The primary research supports investigating this compound for airway inflammatory diseases like asthma and COPD [1]. Emerging in silico data also suggests a potential role in managing kidney dysfunction by targeting apoptosis and oxidative stress-related proteins [3].

- Critical Considerations for Experimental Design:

- Solubility and Storage: this compound is soluble in DMSO, and stock solutions are typically stored at -20°C to -80°C. Protect from light, especially given the phototoxic properties common to many furanocoumarins [2] [4].

- Cytotoxicity Assessment: Always run parallel cytotoxicity assays (e.g., MTT, LDH) when testing anti-proliferative effects or using high concentrations to ensure that observed effects are not due to general cell death.

- Broader Signaling Pathway Exploration: While this compound did not affect MAPK pathways (p44/42, p38, JNK) in one study [1], it is prudent to profile its effect on other inflammation-related pathways like JAK/STAT or PI3K/Akt in different cell types.

- Drug Development and Safety Profile: Be aware that furanocoumarins can exhibit phototoxicity and may inhibit or induce cytochrome P450 enzymes, leading to potential food-drug or herb-drug interactions [5]. The European Food Safety Authority (EFSA) has set guidelines for daily intake of total furocoumarins due to safety concerns [5].

References

- 1. Effects of this compound , isolated from Heracleum laciniatum, on... [pubmed.ncbi.nlm.nih.gov]

- 2. | COX | Prostaglandin Receptor | TargetMol this compound [targetmol.com]

- 3. System Pharmacological Approach to Investigate and ... [pmc.ncbi.nlm.nih.gov]

- 4. | CAS:483-66-9 | Coumarins | Manufacturer BioCrick this compound [biocrick.com]

- 5. Fast Determination of Furocoumarins in Food Supplements ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sphondin Antiviral Research for Hepatitis B Virus

Introduction

Sphondin is a naturally occurring methoxyfuranocoumarin found in plants like Apium graveolens and various Heracleum species. Recent investigations have identified its potent activity against Hepatitis B Virus (HBV), specifically through a novel mechanism—promoting the degradation of the viral HBx protein. This action subsequently inhibits the transcriptional activity of covalently closed circular DNA (cccDNA), a key obstacle in achieving a cure for chronic HBV. These application notes provide detailed methodologies for evaluating this compound's anti-HBV efficacy, suitable for researchers and drug development professionals aiming to develop novel viral therapeutics [1] [2].

Key Anti-HBV Activities and Quantitative Data

This compound's anti-HBV profile is characterized by its potent inhibition of viral antigens and cccDNA transcription, rather than reducing cccDNA quantity itself.

Table 1: Summary of this compound's Anti-HBV Bioactivity [1]

| Assay Endpoint | Experimental Model | Key Finding | Significance |

|---|---|---|---|

| HBsAg Production | HBV-infected cells & humanized liver mouse model | Effectively blocked | Indicator of functional cure |

| cccDNA Transcriptional Activity | HBV-infected cells & humanized liver mouse model | Markedly inhibited | Reduces viral RNA synthesis without affecting cccDNA pool |

| HBx Protein Level | HBV-infected cells | Increased proteasomal degradation | Identifies a novel mechanism of action |

| Cytotoxicity | In vitro cell cultures | Low cytotoxicty observed | Suggests a high therapeutic index |

Detailed Experimental Protocols

In Vitro Anti-HBV Assessment in HepG2.2.15 Cells

Principle: The HepG2.2.15 cell line, derived from human hepatoma HepG2 cells and stably transfected with HBV genome, constitutively produces viral antigens (HBsAg, HBeAg), viral DNA, and cccDNA. It serves as a standard model for primary antiviral screening [3].

Protocol:

- Cell Culture: Maintain HepG2.2.15 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% penicillin-streptomycin, and 200 µg/mL G418 at 37°C in a 5% CO₂ atmosphere.

- Compound Treatment:

- Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

- Seed cells in 96-well or 24-well plates and allow to adhere overnight.

- Treat cells with serially diluted this compound (e.g., 1-50 µM). Include a negative control (DMSO vehicle, typically <0.5%) and a positive control (e.g., 10 µM Lamivudine).

- Refresh the culture medium containing the compounds every 48 hours.

- Harvest cell supernatants and cell lysates at 72-96 hours post-treatment for analysis.

- Analysis of Antiviral Efficacy:

- HBsAg/HBeAg Detection: Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of HBsAg and HBeAg in the collected supernatants. Calculate the inhibition rate relative to the DMSO control.

- HBV DNA Quantification: Extract total DNA from cell lysates. Measure HBV DNA levels using quantitative real-time PCR (qPCR) with primers specific to the HBV genome.

- Cell Viability Assay: Perform a parallel MTT assay to assess compound cytotoxicity. Determine the half-cytotoxic concentration (CC₅₀) and half-maximal inhibitory concentration (IC₅₀) to calculate the selectivity index (SI = CC₅₀ / IC₅₀).

Assessment of cccDNA Transcriptional Activity

Principle: this compound inhibits cccDNA function without reducing its level. This is evaluated by measuring HBV-specific RNAs that are transcribed directly from the cccDNA minichromosome [1].

Protocol:

- Cell Treatment and RNA Extraction: Infect differentiated HepG2-NTCP cells or primary human hepatocytes with HBV. Treat with this compound for several days. Extract total RNA using a commercial kit with DNase I treatment to eliminate genomic and viral DNA contamination.

- cDNA Synthesis and qPCR: Reverse-transcribe the purified RNA into cDNA. Perform qPCR using primers specific for HBV pregenomic RNA (pgRNA) and other subgenomic RNAs (e.g., pre-S/S RNA). Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A significant reduction in HBV RNAs indicates inhibition of cccDNA transcriptional activity.

Mechanistic Study: HBx Degradation Analysis

Principle: The core mechanism of this compound involves binding to the HBx protein and promoting its degradation via the 26S proteasome pathway [1].

Protocol:

- Western Blotting for HBx:

- Treat HBV-infected cells with this compound (e.g., 20 µM) for 24-48 hours.

- Lyse cells and extract total protein. Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.

- Incubate the membrane with a primary antibody against HBx, followed by an HRP-conjugated secondary antibody.

- Detect the signal using chemiluminescence. A dose-dependent decrease in HBx band intensity confirms this compound's effect.

- Co-immunoprecipitation (Co-IP) for HBx-cccDNA Association:

- Cross-link proteins to DNA in situ in treated and control cells.